molecular formula C21H15ClN2O5 B11448912 ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate

ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate

Cat. No.: B11448912
M. Wt: 410.8 g/mol
InChI Key: FSIOAUQIABKEED-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is a complex organic compound with a unique structure that combines elements of benzoxazole and pyridine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-aminophenol with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized to produce the benzoxazole core. Subsequent reactions with ethyl chloroformate and other reagents yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .

Chemical Reactions Analysis

Ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate can be compared with other benzoxazole derivatives, such as:

    Ethyl 2-[(4-chlorobenzoyl)amino]benzoate: Similar in structure but with different substitution patterns, leading to variations in biological activity.

    Methyl 2-[(2-chlorobenzoyl)amino]benzoate: A methyl ester analog with potentially different pharmacokinetic properties.

    2-[(2-chlorobenzoyl)amino]benzoxazole: Lacks the ethyl ester group, which may affect its solubility and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting biological activities.

Properties

Molecular Formula

C21H15ClN2O5

Molecular Weight

410.8 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-1-oxopyrido[2,1-b][1,3]benzoxazole-4-carboxylate

InChI

InChI=1S/C21H15ClN2O5/c1-2-28-21(27)13-11-15(23-18(25)12-7-3-4-8-14(12)22)19(26)24-16-9-5-6-10-17(16)29-20(13)24/h3-11H,2H2,1H3,(H,23,25)

InChI Key

FSIOAUQIABKEED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=CC=CC=C3O2)C(=O)C(=C1)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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